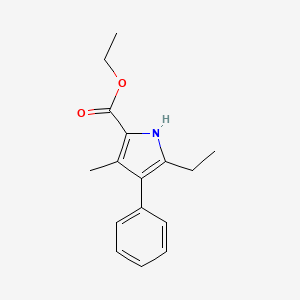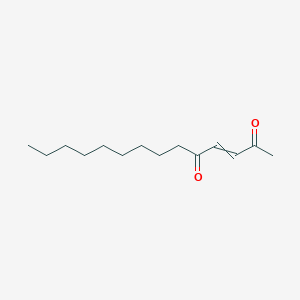
Tetradec-3-ene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradec-3-ene-2,5-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-3-ene-2,5-dione can be achieved through several methods. One common approach involves the photoadduct formation of cyclopentene and 3-acetoxy-2-cyclohexen-1-one, followed by bromination and retro-aldol cleavage . The resulting intermediate is then subjected to allylation and oxidation to yield the desired compound . The reaction conditions typically involve the use of palladium (II) chloride-copper (I) chloride as catalysts and basic conditions for intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradec-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond and ketone groups make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Tetradec-3-ene-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tetradec-3-ene-2,5-dione involves its interaction with various molecular targets. The double bond and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and industrial processes. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that further interact with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradec-3-ene-5,10-dione: Another compound with a similar structure but different reactivity.
Hexadec-3-ene-2,5-dione: A longer-chain analog with distinct properties.
Cyclohexene-2,5-dione: A cyclic analog with different chemical behavior.
Uniqueness
Tetradec-3-ene-2,5-dione is unique due to its specific structure, which combines a double bond with two ketone groups. This combination imparts distinct reactivity and makes it valuable in various applications, from synthesis to industrial production.
Propriétés
Numéro CAS |
90072-84-7 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
tetradec-3-ene-2,5-dione |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-14(16)12-11-13(2)15/h11-12H,3-10H2,1-2H3 |
Clé InChI |
WFDMYHJBPLZLPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


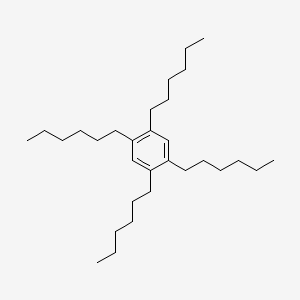
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)
![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
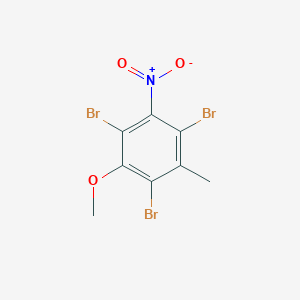


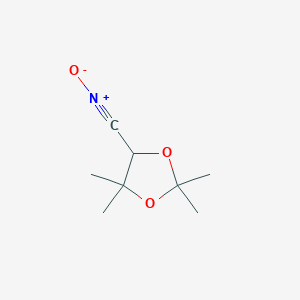
![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
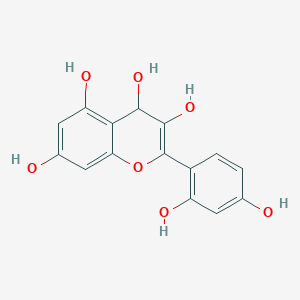
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
